12-Methyltridecanal (MT) is a compound that has garnered attention due to its species-specific odorant properties, particularly in the context of food flavoring. It has been identified as a key aroma component in stewed beef, imparting a tallowy and beef-like smell that is highly desirable in savory food products. The compound's relevance extends beyond its sensory attributes, as it also represents an interesting subject for chemical and biotechnological studies13.
In the food industry, MT has been identified as a highly sought-after flavoring compound for savory foods. Its presence in stewed beef at a concentration of 431 μg/kg, with a sensitivity odor threshold of 0.1 μg/kg in water, underscores its potency and significance in contributing to the flavor profile of meat products. The compound has been found in high amounts in the lipid fraction of beef and in lower amounts in other meats such as veal, lamb, and various game and poultry, indicating its specificity and potential for use in flavor enhancement1.
From a biotechnological perspective, the production of MT has been explored through the cultivation of fungi that form iso-fatty acids. Optimizing culture media and employing recombinant enzymes, such as carboxylic acid reductase, has enabled the conversion of 12-methyltridecanoic acid to MT. This process, which includes whole-cell catalysis and lipase-catalyzed hydrolysis, represents a sustainable and efficient method for producing this valuable flavor compound. The biotechnological approach not only provides a means to produce MT but also opens the door to synthesizing other methyl-branched aldehydes with potential applications in flavoring and fragrance industries3.
While the papers provided do not directly discuss the synthesis of MT, the study of atom-transfer reactions catalyzed by methyltrioxorhenium(VII) suggests potential applications in the synthesis of methyl-branched compounds. The ability of such catalysts to facilitate oxygen atom transfer without by-products could be relevant to the synthesis or modification of compounds like MT, potentially improving the efficiency and sustainability of their production2.
12-Methyltridecanal is classified as a branched-chain aldehyde and is produced through various biological and synthetic processes. It is notably synthesized by microorganisms in the rumen of ruminants and can also be generated through chemical methods involving the oxidation of alcohols or fatty acids . Its presence has been documented in several studies focusing on lipid oxidation products in animal tissues, indicating its significance in both nutritional biochemistry and sensory science .
The synthesis of 12-methyltridecanal can be approached through several methods:
The detailed reaction conditions for the synthesis often involve controlling temperature, pH, and reaction time to optimize yield and purity. For instance, reactions may require careful monitoring to prevent over-oxidation or degradation of the product.
12-Methyltridecanal participates in several chemical reactions:
The primary mechanism of action for 12-methyltridecanal involves its interaction with olfactory receptors when inhaled. Upon binding to these receptors in the nasal epithelium, it triggers a signal transduction pathway that results in the perception of its distinct odor .
In ruminants, this compound is synthesized by microbial activity in the rumen and incorporated into plasmalogens, which are important for cellular membrane integrity .
The compound exhibits low solubility in water, indicating a preference for lipid environments where it resides within cellular membranes and cytoplasm.
These properties make it suitable for applications where specific olfactory characteristics are desired.
12-Methyltridecanal finds utility in various scientific domains:
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